molecular formula C20H22N4O4S2 B11116921 3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11116921
M. Wt: 446.5 g/mol
InChI Key: DMOWIJPSCPSZAB-ZSOIEALJSA-N
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Description

3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thioamide and an α-halo acid.

    Final coupling and functionalization: The final step involves coupling the intermediate with propanoic acid and introducing the necessary functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its interactions with biological molecules can provide insights into enzyme mechanisms, receptor binding, and cellular pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
  • 3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid

Uniqueness

The uniqueness of 3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological molecules and materials, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

3-[(5Z)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C20H22N4O4S2/c1-11(2)9-21-17-13(18(27)24-10-12(3)4-5-15(24)22-17)8-14-19(28)23(20(29)30-14)7-6-16(25)26/h4-5,8,10-11,21H,6-7,9H2,1-3H3,(H,25,26)/b14-8-

InChI Key

DMOWIJPSCPSZAB-ZSOIEALJSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)NCC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)NCC(C)C)C=C1

Origin of Product

United States

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